1-(3-Chlorophenoxy)-3-butyn-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenoxy)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h1,3-6,9,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMXOXWZYDVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521854 | |
| Record name | 1-(3-Chlorophenoxy)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86912-84-7 | |
| Record name | 1-(3-Chlorophenoxy)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Precursor Chemistry for 1 3 Chlorophenoxy 3 Butyn 2 Ol Synthesis
Strategic Disconnections for the Carbon-Oxygen Ether Linkage
This approach is synthetically realized through the Williamson ether synthesis, a well-established and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.comkhanacademy.org In this reaction, the nucleophilic 3-chlorophenoxide attacks an electrophilic carbon atom, displacing a leaving group (typically a halide) in an SN2 reaction. wikipedia.org The success of this reaction is contingent on using a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com
The 3-chlorophenoxide precursor, 3-chlorophenol (B135607), is a commercially available solid. sigmaaldrich.comsigmaaldrich.com It can be prepared industrially through the dechlorination of polychlorophenols or via the cumene (B47948) process. wikipedia.org
Retrosynthetic Approaches for the Butynol (B8639501) (But-3-yn-2-ol) Framework
The but-3-yn-2-ol fragment presents its own set of retrosynthetic possibilities. A primary disconnection can be made between the C2 and C3 carbons, leading to acetaldehyde (B116499) and an ethynyl (B1212043) anion equivalent. This is a common strategy for constructing propargylic alcohols.
Synthetically, this involves the nucleophilic addition of an acetylide to an aldehyde. Acetylene (B1199291) can be deprotonated using a strong base like sodium amide or an organolithium reagent to form the acetylide anion. This anion then attacks the electrophilic carbonyl carbon of acetaldehyde.
Alternatively, but-3-yn-2-ol can be synthesized from other precursors. For instance, it can be produced from 2-methyl-3-butyn-2-ol (B105114), which itself is synthesized from the reaction of acetylene and acetone. google.com Another route involves the selective hydrogenation of 2-methyl-3-butyn-2-ol. google.com The compound is a colorless liquid with a pungent odor and is soluble in water. guidechem.com
Analysis of Accessible Starting Materials and Key Intermediates
The retrosynthetic analysis highlights several key starting materials and intermediates that are crucial for the synthesis of 1-(3-chlorophenoxy)-3-butyn-2-ol.
Key Starting Materials:
3-Chlorophenol: A readily available solid that serves as the precursor to the 3-chlorophenoxide nucleophile. sigmaaldrich.comsigmaaldrich.comwikipedia.orgchemicalbook.com
Acetylene: A fundamental building block for the butynol framework.
Acetaldehyde: The electrophile that reacts with the acetylide to form the but-3-yn-2-ol skeleton.
Key Intermediates:
3-Chlorophenoxide: Formed in situ by treating 3-chlorophenol with a suitable base.
But-3-yn-2-ol: A key intermediate that can be synthesized through various methods and subsequently functionalized. guidechem.comchemicalbook.comnih.gov
4-Halo-3-butyn-2-ol: This electrophilic intermediate is required for the Williamson ether synthesis. It can be prepared from but-3-yn-2-ol by reaction with a suitable halogenating agent. Protecting the hydroxyl group may be necessary before this step to avoid side reactions.
Advanced Synthetic Methodologies for 1 3 Chlorophenoxy 3 Butyn 2 Ol and Its Analogues
Strategies for Butynol (B8639501) Moiety Formation: Recent Advances and Applications
The 3-butyn-2-ol (B105428) scaffold is a critical building block, and its synthesis is a foundational step. Modern organic synthesis offers several powerful methods for constructing such propargylic alcohols, including direct alkynylation of aldehydes and stereoselective reduction or hydrogenation techniques.
Alkylation and Alkynylation Routes to Propargylic Alcohol Structures
The most direct approach to the 3-butyn-2-ol core is the addition of an acetylene (B1199291) nucleophile to an acetaldehyde (B116499) electrophile. This fundamental carbon-carbon bond-forming reaction, known as alkynylation, creates the characteristic propargylic alcohol structure.
A common method involves the generation of a lithium acetylide from acetylene, which is then reacted with an appropriate carbonyl compound. researchgate.net For the synthesis of 2-methyl-3-butyn-2-ol (B105114), for instance, lithium acetylide is generated in tetrahydrofuran (B95107) (THF) and then reacted with acetone. researchgate.net A similar principle applies to the synthesis of 3-butyn-2-ol, where acetaldehyde is used as the electrophile.
A detailed procedure for a related silyl-protected butynol involves treating triisopropylsilyl acetylene with tert-butyllithium (B1211817) (t-BuLi) in THF at low temperatures (-40 °C) to form the corresponding lithium acetylide. orgsyn.org Subsequent addition of acetaldehyde results in the formation of (rac)-4-triisopropylsilyl-3-butyn-2-ol in high yield (98%). orgsyn.org This approach highlights the effectiveness of using silyl-protected acetylenes, which can offer advantages in terms of stability and handling.
Recent advancements have also focused on catalytic systems. For example, the alkynylation of aldehydes can be promoted by an InBr₃-Et₃N reagent system, which is effective for a variety of aldehyde substrates. researchgate.net
Table 1: Representative Alkynylation Reaction for Butynol Synthesis
| Acetylene Source | Electrophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Triisopropylsilyl acetylene | Acetaldehyde | 1. t-BuLi, THF, -40 °C | (rac)-4-Triisopropylsilyl-3-butyn-2-ol | 98% | orgsyn.org |
| Acetylene | Acetone | 1. BuLi, THF | 2-Methyl-3-butyn-2-ol | - | researchgate.net |
Hydration and Reduction Methodologies for Alkyne to Alcohol Conversion
While direct hydration of an alkyne typically yields a ketone or aldehyde via an enol intermediate, the formation of a propargylic alcohol like 3-butyn-2-ol is more accurately achieved through the reduction of a corresponding alkynyl ketone. orgsyn.org This two-step sequence involves the oxidation of a precursor alcohol to a ketone, followed by a controlled reduction back to the alcohol, a process that is particularly useful in the context of stereoselective synthesis.
For example, (rac)-4-triisopropylsilyl-3-butyn-2-ol can be oxidized to the corresponding ketone, 4-triisopropylsilyl-3-butyn-2-one, using manganese dioxide (MnO₂) in dichloromethane (B109758) (CH₂Cl₂). orgsyn.org This alkynyl ketone then becomes the substrate for reduction methodologies aimed at producing the alcohol. A highly effective method for this transformation is asymmetric transfer hydrogenation, which can convert the ketone into a specific enantiomer of the alcohol. orgsyn.orgresearchgate.net This strategy provides a pathway to enantioenriched butynol scaffolds from a racemic or prochiral precursor.
Alternatively, the triple bond of the butynol moiety can be selectively reduced to afford alkene analogues. Partial hydrogenation using a Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, can convert a butynol derivative like 2-methyl-3-butyn-2-ol into the corresponding 2-methyl-3-buten-2-ol. prepchem.com This method is crucial for accessing allylic alcohol analogues from propargylic precursors.
Stereoselective Synthesis of Chiral Butynol Scaffolds
The hydroxyl-bearing carbon in 1-(3-chlorophenoxy)-3-butyn-2-ol is a stereocenter, making enantioselective synthesis a critical consideration for accessing optically pure isomers. Significant progress has been made in the asymmetric synthesis of chiral propargylic alcohols.
One powerful strategy is the asymmetric alkynylation of aldehydes using a chiral catalyst. A system employing a zinc-ProPhenol catalyst has been successfully used for the asymmetric alkynylation of acetaldehyde. nih.gov In this method, a dialkylzinc reagent (Me₂Zn) is used in conjunction with a chiral ligand, such as (S,S)-ProPhenol, to achieve high enantioselectivity. The slow addition of acetaldehyde to the reaction mixture is crucial for minimizing side reactions and maximizing enantiocontrol. nih.gov This approach provides direct access to enantiomerically enriched 3-butyn-2-ol. nih.gov
Another premier method is the asymmetric hydrogenation of an alkynyl ketone, as developed by Noyori. orgsyn.org This approach was used to prepare (S)-4-triisopropylsilyl-3-butyn-2-ol. The precursor ketone, 4-triisopropylsilyl-3-butyn-2-one, was subjected to transfer hydrogenation using a chiral ruthenium catalyst in isopropyl alcohol, yielding the (S)-alcohol with high enantiomeric excess (>95:5 er). orgsyn.org This method is highly advantageous as both enantiomers of the catalyst are readily available, allowing for the selective synthesis of either the (R) or (S) butynol enantiomer. orgsyn.org
Table 2: Comparison of Stereoselective Syntheses for Chiral Butynol Scaffolds
| Method | Substrate | Catalyst/Ligand | Product | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkynylation | Acetaldehyde | Me₂Zn, (S,S)-ProPhenol | (R)-3-Butyn-2-ol | 91% ee | nih.gov |
| Asymmetric Transfer Hydrogenation | 4-Triisopropylsilyl-3-butyn-2-one | RuCl(S,S)-TsDPEN | (S)-4-Triisopropylsilyl-3-butyn-2-ol | >95:5 er | orgsyn.org |
Introduction of the Aryloxy Group: Etherification and Coupling Approaches
Once the butynol core is established, the final key step is the formation of the ether linkage between the butynol backbone and the 3-chlorophenol (B135607) moiety. This is typically achieved through nucleophilic substitution reactions where the phenoxide acts as the nucleophile.
C-O Bond Formation Strategies in Phenoxyalkyl Ether Synthesis
The Williamson ether synthesis is the classical and most widely employed method for forming aryl-alkyl ethers. francis-press.commasterorganicchemistry.combyjus.com The reaction involves an Sₙ2 mechanism where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction between the sodium or potassium salt of 3-chlorophenol (3-chlorophenoxide) and a 3-butyn-2-ol derivative bearing a suitable leaving group (e.g., halide, tosylate, or mesylate) at the C1 position. masterorganicchemistry.combyjus.com
The general protocol requires the deprotonation of the phenol (B47542) using a base to form the more nucleophilic phenoxide. masterorganicchemistry.com Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium hydroxide (B78521) (KOH). francis-press.commasterorganicchemistry.com The reaction is typically run in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. byjus.com For the synthesis to be efficient, the alkylating agent should be a primary or methyl halide/sulfonate, as secondary and tertiary electrophiles are prone to elimination side reactions. masterorganicchemistry.com
An alternative approach involves the reaction of a phenoxide with an epoxide. For example, various 2-(4-chlorophenoxy)-1-substituted-ethan-1-ols have been synthesized by reacting 4-chlorophenol (B41353) with substituted oxiranes in the presence of a base like potassium t-butylate in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This strategy could be adapted by using a suitable epoxidized derivative of butynol.
Derivatization of Halogenated Aromatic Precursors
The synthesis of this compound specifically utilizes 3-chlorophenol as the halogenated aromatic precursor. In the Williamson synthesis framework, the phenolic hydroxyl group is deprotonated to generate the nucleophile. francis-press.com For example, 3-chlorophenol would be treated with a base like NaOH or KOH to form sodium or potassium 3-chlorophenoxide. gordon.edukhanacademy.org
This phenoxide is then reacted with an electrophilic partner derived from 3-butyn-2-ol. A plausible synthetic route would involve converting the primary hydroxyl group of a protected 4-ethynyl-1,2-diol (a precursor to the butynol moiety after deprotection and elimination) into a good leaving group, such as a tosylate or a halide. The 3-chlorophenoxide would then displace this leaving group via an Sₙ2 reaction to form the desired ether linkage. It is crucial that the carbon bearing the leaving group is primary to avoid competing elimination reactions. masterorganicchemistry.com The choice of solvent and temperature is also important, with typical conditions involving heating in solvents like DMF at temperatures ranging from 50-100 °C. byjus.com
One-Pot and Cascade Reactions for Multi-Component Assembly
One-pot and cascade reactions represent a highly efficient approach to the synthesis of complex molecules like this compound from simple precursors in a single operation, thereby enhancing atom economy and reducing waste. thieme-connect.com These strategies often involve the sequential formation of multiple chemical bonds without the need to isolate intermediates.
A notable example is the silver(I)-promoted cascade reaction of terminal propargylic alcohols with carbon dioxide and vicinal diols, which provides a thermodynamically favorable route to cyclic carbonates and α-hydroxyl ketones. acs.orgnih.gov This methodology could be adapted for the synthesis of butynol derivatives. Another approach involves rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargyl alcohols, which act as three-carbon synthons, leading to diverse molecular frameworks. chemrxiv.org
Furthermore, gold-catalyzed intermolecular cascade reactions between propargyl alcohol and alkynes have been developed for the synthesis of substituted furans. organic-chemistry.org This reaction proceeds through alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. While this specific example leads to furans, the underlying principle of activating a propargyl alcohol for subsequent bond formation is relevant.
The development of multicomponent reactions (MCRs) also provides a powerful tool for the convergent assembly of complex molecules. mdpi.comresearchgate.net While direct examples for this compound are not prevalent, the principles of MCRs, which involve the reaction of three or more starting materials in a single step, could be applied to its synthesis.
Transition Metal Catalysis in this compound Type Syntheses
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering a wide range of transformations for the construction of complex molecular architectures with high efficiency and selectivity. The synthesis of this compound and its analogues can benefit significantly from various transition metal-catalyzed reactions.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the synthesis of butynol derivatives. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org A domino intermolecular Sonogashira coupling followed by cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org Furthermore, a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols can yield 4-alkyn-2-ene-1,6-diols, which can then undergo further transformations. nih.gov
The Kumada coupling, which utilizes a Grignard reagent and an organic halide in the presence of a palladium or nickel catalyst, is another important C-C bond-forming reaction. openochem.orgorganic-chemistry.orgwikipedia.org Palladium-catalyzed Kumada-Corriu coupling reactions of unactivated alkyl bromides or iodides with alkynyl nucleophiles have been shown to form C(sp)-C(sp3) bonds. acs.org
Ruthenium-Catalyzed Transformations
Ruthenium catalysts have demonstrated unique reactivity in a variety of transformations involving alkynes. For instance, ruthenium catalysts can promote the selective semihydrogenation of diaryl alkynes to the corresponding E-alkenes using alcohols as the hydrogen source. acs.org While this is a reduction, it highlights the ability of ruthenium to interact with and transform alkynes.
More relevant to the synthesis of butynol derivatives are ruthenium-catalyzed additions to alkynes. Ruthenium complexes can catalyze the trans-hydroalkynylation and trans-chloroalkynylation of internal alkynes. nih.gov Furthermore, ruthenium-catalyzed trans-hydrometalations of internal alkynes show excellent regioselectivity when an -OH group is present near the triple bond, which is a key structural feature of this compound. nih.gov Ruthenium catalysts have also been employed in cascade reactions and one-pot procedures starting from simple propargyl alcohols to generate complex polycyclic structures. thieme-connect.com Additionally, ruthenium-catalyzed hydroarylation of alkynes with aromatics can lead to the formation of trisubstituted alkenes. rsc.org
Nickel-Catalyzed Processes
Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. The Kumada coupling, for instance, can be effectively catalyzed by nickel complexes to form carbon-carbon bonds between Grignard reagents and organic halides. openochem.orgorganic-chemistry.orgwikipedia.orgpearson.com Nickel catalysis has been used in the homotrimerization of propargyl alcohol. researchgate.net
Recent advancements include nickel-catalyzed asymmetric three-component reactions. For example, a cross-electrophile trans-aryl-benzylation of α-naphthyl propargylic alcohols using aryl and benzyl (B1604629) halides has been developed. acs.org This reaction proceeds with high regio- and enantioselectivity. While this specific example involves an α-naphthyl group, the principle of nickel-catalyzed multi-component functionalization of propargylic alcohols is highly relevant. Nickel-catalyzed cascade reactions have also been reported, such as the conversion of propargyl halide or alcohol into a 2-pyrone derivative. rsc.org
Gold-Catalyzed Approaches for Butynol Derivatives
Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack due to the high π-acidity of cationic gold complexes. nih.govacs.org This has led to the development of numerous gold-catalyzed reactions for the synthesis of complex molecules, including butynol derivatives. nih.gov
Gold(I)-catalyzed intermolecular hydrofunctionalization of alkynes, such as hydroalkoxylation, allows for the formation of vinyl ethers and ketals. mdpi.comnih.gov These reactions are highly atom-economical. Gold catalysts can also promote cascade processes involving intramolecular hydroalkoxylation of alkynol derivatives followed by Prins-type cyclizations to form bicyclic compounds. nih.gov Furthermore, gold-catalyzed intermolecular cascade reactions of propargyl alcohols with alkynes can lead to the synthesis of substituted furans. organic-chemistry.org The activation of alkynes by gold catalysts has also been utilized in the total synthesis of natural products. acs.orgnih.gov
Biocatalytic Routes for Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, particularly lipases and alcohol dehydrogenases, have been successfully employed in the kinetic resolution of racemic propargylic alcohols and related compounds.
Enzymatic kinetic resolution is a widely used strategy. For instance, racemic propargylic alcohols can be resolved through transesterification reactions catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CALB). ntnu.noresearchgate.netmdpi.comresearchgate.netmdpi.com This method has been applied to the synthesis of enantiopure precursors for β-blockers. ntnu.nomdpi.com Similarly, crude porcine pancreatic lipase has been used for the kinetic resolution of axially chiral primary allenic alcohols with high enantioselectivity. rsc.org The resolution of sterically hindered secondary alcohols can also be achieved through enzymatic alcoholysis of their esters. nih.gov
Another approach involves a biocatalytic cascade. A one-pot, two-step cascade reaction has been developed for the synthesis of enantiomerically pure propargylic alcohols and amines from racemic starting materials. acs.org This cascade utilizes a peroxygenase to oxidize the racemic alcohol to the corresponding ketone, which is then stereoselectively reduced by an (R)- or (S)-selective alcohol dehydrogenase. acs.org Lipase-catalyzed kinetic resolution of alcohol intermediates has also been employed in the synthesis of the heart rate-reducing agent ivabradine. mdpi.com
Derivatization Chemistry and Functionalization Strategies of 1 3 Chlorophenoxy 3 Butyn 2 Ol
Synthesis of Novel Derivatives through Alkynol Functionalization
The alkynol portion of 1-(3-Chlorophenoxy)-3-butyn-2-OL, which comprises the hydroxyl and alkyne groups, is the primary site for initial synthetic modifications. These functionalities can be targeted either individually or concurrently to build molecular complexity.
Modifications at the Hydroxyl Position (e.g., Ethers, Esters)
The secondary alcohol in this compound can be readily converted into other functional groups, such as ethers and esters, through well-established synthetic protocols. These reactions alter the polarity and steric properties of the molecule, paving the way for further transformations.
Ether Synthesis: The formation of ethers from the hydroxyl group can be effectively achieved via the Williamson ether synthesis. organicmystery.comacs.orgyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate subsequently reacts with an alkyl halide through an SN2 mechanism to yield the corresponding ether. youtube.com This reaction is most efficient with primary alkyl halides to minimize competing elimination reactions. organicmystery.comacs.org
Ester Synthesis: Esterification of the hydroxyl group is commonly performed using the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). nih.gov This reversible reaction is driven to completion by removing water as it is formed. Alternatively, for more sensitive substrates, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine.
The following table outlines potential ether and ester derivatives synthesized from this compound.
| Derivative Type | Reactant | Catalyst/Base | Product Name |
| Ether | Methyl iodide | Sodium Hydride | 1-(3-Chlorophenoxy)-2-methoxy-3-butyne |
| Ether | Ethyl bromide | Sodium Hydride | 1-(3-Chlorophenoxy)-2-ethoxy-3-butyne |
| Ether | Benzyl (B1604629) chloride | Sodium Hydride | 2-(Benzyloxy)-1-(3-chlorophenoxy)-3-butyne |
| Ester | Acetic Anhydride | Pyridine | 1-(3-Chlorophenoxy)-3-butyn-2-yl acetate (B1210297) |
| Ester | Benzoyl Chloride | Pyridine | 1-(3-Chlorophenoxy)-3-butyn-2-yl benzoate |
| Ester | Propanoic acid | Sulfuric Acid | 1-(3-Chlorophenoxy)-3-butyn-2-yl propanoate |
Functionalization of the Terminal Alkyne via Coupling or Addition
The terminal alkyne is a highly versatile functional group that can participate in a variety of addition and coupling reactions, enabling the extension of the carbon skeleton and the introduction of new functionalities.
Addition Reactions: Electrophilic addition reactions across the carbon-carbon triple bond can introduce various substituents. For instance, hydrohalogenation with hydrogen halides like HBr proceeds via a Markovnikov addition, where the hydrogen atom adds to the terminal carbon and the bromine atom adds to the more substituted internal carbon of the alkyne. oatext.com Halogenation with reagents such as bromine (Br₂) results in the anti-addition of two bromine atoms across the triple bond, initially forming a dibromoalkene. masterorganicchemistry.com
Coupling Reactions: The terminal alkyne provides a handle for numerous carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, for example, can be used to couple the terminal alkyne with other internal alkynes to generate 1,3-enynes, which are valuable conjugated systems. soton.ac.uk Another powerful transformation is the Corey-Fuchs reaction, which, while primarily a method to synthesize alkynes from aldehydes, highlights the reactivity of the alkyne terminus for further elaboration. libretexts.orgyoutube.com
Below is a table summarizing potential products from the functionalization of the terminal alkyne.
| Reaction Type | Reagent(s) | Conditions | Product Structure/Name |
| Hydrobromination | HBr (1 equiv.) | Markovnikov addition | 1-(3-Chlorophenoxy)-4-bromo-3-buten-2-ol |
| Bromination | Br₂ (1 equiv.) | Anti-addition | 1-(3-Chlorophenoxy)-3,4-dibromo-3-buten-2-ol |
| Coupling | Phenylacetylene | Pd(dba)₂, Ligand | 1-(3-Chlorophenoxy)-5-phenyl-4-penten-2-yn-2-ol |
Introduction of Diverse Substituents on the Chlorophenoxy Aromatic Ring
The chlorophenoxy aromatic ring can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. organicmystery.comnih.gov The existing chloro- substituent is a deactivating group but acts as an ortho, para-director. The ether linkage (-O-R) is an activating, ortho, para-directing group. The combined influence of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the ether linkage (C4, C6) and ortho to the chlorine atom (C2, C4).
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. researchgate.netresearchgate.net
Halogenation: The introduction of another halogen, such as bromine or chlorine, can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. rsc.org
Friedel-Crafts Reactions: Alkylation or acylation of the ring can be performed using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), although these reactions can sometimes be limited by the deactivating nature of the chloro-substituent. rsc.org
The precise location of substitution will depend on a balance of electronic and steric factors. For example, nitration of similar chlorophenoxy structures has been shown to occur, yielding nitro-substituted derivatives. researchgate.netbiointerfaceresearch.com
Incorporation into Polyfunctional Molecules and Complex Scaffolds
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of more elaborate molecular architectures, including heterocyclic compounds, macrocycles, and oligomers.
Heterocyclic Compound Synthesis (e.g., Pyrazolines, Imidazolium (B1220033) Derivatives)
The alkyne and hydroxyl functionalities serve as key handles for constructing various heterocyclic rings.
Pyrazoline Synthesis: Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from alkynes. A common method involves the 1,3-dipolar cycloaddition of a diazo compound with the alkyne. For this compound, reaction with diazomethane (B1218177) would yield a pyrazole (B372694) ring attached to the butanol backbone. Alternatively, catalytic cycloaddition reactions with azomethine imines can also produce pyrazoline derivatives.
Imidazolium Derivative Synthesis: The synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), can be envisioned starting from propargylic alcohols like this compound. masterorganicchemistry.com One potential route involves the reaction of the propargylic alcohol with a diaryl-diazabutadiene in the presence of an acid source, which can lead to the formation of a 1,3-diaryl-imidazolium salt through a proposed 1,5-dipolar electrocyclization mechanism. masterorganicchemistry.com Propargylic alcohols are known to be effective precursors for the synthesis of various heterocycles through cyclization and condensation reactions.
Construction of Macrocyclic and Oligomeric Architectures
The presence of two distinct reactive sites allows this compound to be used as a monomeric unit in polymerization and macrocyclization reactions.
Oligomer Synthesis: Oligomers can be constructed through step-growth polymerization. For example, the hydroxyl group can be used for polyesterification with a dicarboxylic acid, resulting in a polyester (B1180765) chain with pendant alkyne groups. These alkyne groups can then be used for further modifications, such as in ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to create triazole-containing oligomers.
Macrocycle Synthesis: Macrocycles can be assembled by connecting two or more molecules of this compound. A strategy could involve reacting the hydroxyl groups of two molecules with a di-acid chloride to form a linear dimer. Subsequent intramolecular cyclization, perhaps via a Glaser or Eglinton coupling of the terminal alkynes, would close the ring to form a macrocyclic structure. The synthesis of chlorin (B1196114) macrocycles from pyrrole (B145914) derivatives demonstrates the "3 + 1" approach, which could be conceptually adapted for building complex cyclic systems. rsc.org
Computational Chemistry and Theoretical Studies on 1 3 Chlorophenoxy 3 Butyn 2 Ol Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(3-Chlorophenoxy)-3-butyn-2-OL, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its preferred conformation.
Molecular Geometry: The geometry of this compound is influenced by the interplay of its constituent functional groups. The chlorophenoxy group will adopt a largely planar conformation, though the ether linkage allows for some rotational freedom. The butyn-2-ol chain, with its sp-hybridized carbons of the alkyne and sp3-hybridized chiral center, introduces significant three-dimensional complexity.
Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for geometry optimization. nih.gov Such calculations would likely predict that the most stable conformer minimizes steric hindrance between the aromatic ring and the butynyl group. The intramolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonding between the hydroxyl group and the ether oxygen or the chlorine atom, would also play a crucial role in determining the final geometry.
Illustrative Optimized Geometrical Parameters (Theoretical):
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.75 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| C≡C Bond Length | ~1.21 Å |
| C-O-C (ether) Bond Angle | ~118° |
| C-C≡C Bond Angle | ~178° |
Electronic Structure: The electronic structure of this compound is characterized by the distribution of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.
The HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, specifically the oxygen and the aromatic pi system. The LUMO, conversely, is likely to be centered on the antibonding orbitals of the butynyl group and the C-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties
DFT is a versatile tool for predicting various spectroscopic properties, providing theoretical spectra that can be compared with experimental data to confirm the structure of a compound.
Prediction of Vibrational Spectra
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies can be predicted for its functional groups.
Predicted Characteristic Vibrational Frequencies (Theoretical):
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3400-3600 (depending on H-bonding) |
| C≡C | Stretching | ~2100-2200 |
| C-O (ether) | Asymmetric Stretching | ~1250 |
| C-Cl | Stretching | ~700-800 |
| Aromatic C=C | Stretching | ~1400-1600 |
These predicted spectra can aid in the interpretation of experimental IR and Raman data, helping to identify the compound and analyze its conformational state.
Calculation of Optical Rotation and Circular Dichroism Spectra
Since this compound possesses a chiral center at the C-2 position of the butynol (B8639501) chain, it is optically active. Computational methods can predict the optical rotation (OR) and electronic circular dichroism (ECD) spectra of the individual enantiomers.
Time-dependent DFT (TD-DFT) is the method of choice for such calculations. By computing the OR at various wavelengths, a theoretical optical rotatory dispersion (ORD) curve can be generated. Similarly, the ECD spectrum, which shows the differential absorption of left and right circularly polarized light, can be simulated. Comparing the predicted and experimental spectra allows for the unambiguous assignment of the absolute configuration (R or S) of a chiral molecule. scirp.org
Mechanistic Pathways and Transition State Analysis through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reactions could be of interest, such as its synthesis or its potential reactions as a fungicide.
For instance, the synthesis of this compound likely involves the reaction of 3-chlorophenol (B135607) with a derivative of 3-butyn-2-ol (B105428). Computational modeling could be used to explore different reaction pathways, such as a Williamson ether synthesis, and to determine the most energetically favorable route. The geometry of the transition states would reveal the key atomic rearrangements during the reaction, and the calculated activation barriers would provide insights into the reaction kinetics.
Elucidation of Structure-Reactivity and Structure-Property Relationships
By systematically modifying the structure of this compound in silico, it is possible to establish relationships between its structure and its chemical reactivity or physical properties. For example, substituting the chlorine atom with other halogens or moving it to different positions on the phenyl ring would alter the electronic properties of the molecule.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed by calculating various molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, polarizability) for a series of related compounds and correlating these descriptors with their experimentally determined activities, such as fungicidal efficacy. nih.gov This approach can guide the design of new, more potent analogues. For example, a lower LUMO energy might correlate with increased susceptibility to nucleophilic attack, potentially enhancing its biological activity.
Advanced Applications in Organic Synthesis Enabled by 1 3 Chlorophenoxy 3 Butyn 2 Ol Motifs
Role as Versatile Building Blocks in Multistep Organic Syntheses
The utility of 1-(3-Chlorophenoxy)-3-butyn-2-OL as a building block stems from the orthogonal reactivity of its functional groups. The propargyl alcohol core is a well-known versatile precursor in a myriad of chemical transformations. The terminal alkyne possesses an acidic proton that can be removed by a suitable base to generate a potent nucleophile, an acetylide. This acetylide can then engage in C-C bond-forming reactions with a wide array of electrophiles, including aldehydes, ketones, and alkyl halides.
Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, 1-(3-chlorophenoxy)-3-butyn-2-one , or can be derivatized, for instance, by conversion to a mesylate. Such mesylates are excellent precursors for the in-situ generation of allenylzinc reagents, which can then add to aldehydes to form homopropargylic alcohols. orgsyn.org This strategy is highlighted by the reactions of the mesylate of (S)-3-Butyn-2-ol, which demonstrate the power of this moiety in creating complex stereochemical relationships. orgsyn.org
The table below summarizes the key reactive sites of the core propargyl alcohol motif and their synthetic applications, which are directly applicable to This compound .
| Reactive Site | Type of Reaction | Potential Products/Intermediates |
| Terminal Alkyne (C-H) | Deprotonation (e.g., with n-BuLi) | Lithium Acetylide (nucleophile) |
| C-C Coupling (e.g., Sonogashira) | Substituted Alkynes | |
| Aminomethylation (Mannich reaction) | Propargylamines researchgate.net | |
| Alkyne (C≡C) | Hydration | Ketones |
| Reduction (e.g., Lindlar's catalyst) | (Z)-Allylic Alcohols | |
| Cycloaddition (e.g., [3+2] cycloaddition) | Triazoles | |
| Secondary Alcohol (O-H) | Oxidation (e.g., with MnO₂) | α,β-Ynones orgsyn.org |
| Etherification/Esterification | Protected Alcohols, Esters | |
| Derivatization (e.g., to Mesylate) | Precursors for Allenylmetals orgsyn.org |
The 3-chlorophenoxy group imparts several advantageous features. It provides steric bulk, which can influence the stereoselectivity of reactions at the adjacent propargylic center. The chlorine atom on the aromatic ring also serves as a handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Heck reactions. This allows for the late-stage introduction of diverse substituents, significantly expanding the molecular complexity and diversity accessible from this single building block.
Precursors for Complex Chemical Entities and Intermediate Scaffolds
The synthetic versatility of This compound makes it an excellent starting material for the synthesis of more complex molecules, including heterocyclic compounds and scaffolds for pharmacologically active agents. The combination of the alkyne and alcohol functionalities allows for a range of intramolecular reactions to construct cyclic systems. For example, upon activation, the alcohol could attack the alkyne in an intramolecular fashion to yield furan (B31954) or dihydrofuran derivatives, which are common cores in natural products.
Research on analogous chlorophenoxy compounds demonstrates their importance as intermediates in the synthesis of fungicides and other bioactive molecules. For instance, related structures like 1-(4-chlorophenoxy)-2-(3-pyridyl)ethanols have shown significant fungicidal activity. researchgate.net The synthesis of these molecules often involves the reaction of a chlorophenol with an epoxide, followed by further modifications. researchgate.net A similar strategy could be envisioned for the synthesis of This compound , starting from 3-chlorophenol (B135607) and a suitable propargylic epoxide.
The transformation of the butynol (B8639501) chain is a powerful tool for scaffold development. For example, reduction of the alkyne to an alkene can be achieved with high stereoselectivity. The use of Lindlar's catalyst would yield the (Z)-alkene, (Z)-1-(3-chlorophenoxy)-3-buten-2-ol , while dissolving metal reduction would produce the corresponding (E)-alkene. These allylic alcohols are themselves valuable intermediates in synthesis. The conversion of the parent compound, 3-butyn-2-ol (B105428), to 3-buten-2-ol (B146109) is a known transformation. chemicalbook.com
The table below outlines potential complex structures that could be synthesized from the This compound scaffold, based on established chemical transformations of its analogs.
| Precursor Transformation | Resulting Scaffold/Intermediate | Potential Application/Further Reaction |
| Oxidation & Intramolecular Cyclization | Substituted Furans | Core of natural products, bioactive molecules |
| Click Chemistry (with azides) | Triazole-containing compounds | Bioisosteres, ligands, materials science |
| Alkyne Reduction & Epoxidation | Substituted Epoxy Alcohols | Versatile intermediates for ring-opening reactions |
| Sonogashira Coupling & Intramolecular Reaction | Fused Heterocyclic Systems (e.g., Indoles) | Scaffolds for medicinal chemistry |
| Conversion to Allenylmetal & Aldehyde Addition | Homopropargylic Alcohols | Building blocks for polyketide synthesis orgsyn.org |
Future Perspectives and Emerging Research Avenues for Chlorophenoxy Butynol Compounds
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of specialized chemicals. scitechnol.com For chlorophenoxy butynol (B8639501) compounds, future research will prioritize the development of synthetic pathways that minimize environmental impact and enhance safety. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste.
Key green chemistry principles applicable to the synthesis of compounds like 1-(3-Chlorophenoxy)-3-butyn-2-ol include:
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. scitechnol.com
Use of Renewable Feedstocks : Exploring starting materials derived from renewable resources like biomass, such as oleochemicals, sugar-based feedstocks, or lignin, to reduce reliance on fossil fuels. kit.edu
Catalysis : Employing catalytic reagents in small amounts over stoichiometric reagents to increase reaction efficiency and reduce waste. scitechnol.com
Safer Solvents and Auxiliaries : Utilizing less hazardous solvents or developing solvent-free reaction conditions.
A potential green synthesis could involve the reaction of 3-chlorophenol (B135607) with a butynol derivative under catalytic conditions, possibly using microwave assistance to improve energy efficiency, a technique successfully used in the green synthesis of other complex molecules. mdpi.com The use of earth-abundant metal catalysts, such as copper, for key steps like coupling reactions is another promising avenue. mdpi.comresearchgate.net
Table 1: Application of Green Chemistry Principles to Chlorophenoxy Butynol Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis |
|---|---|
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Utilizing addition reactions, such as the coupling of 3-chlorophenol and a propargyl alcohol precursor, which incorporate most atoms into the desired product. |
| Less Hazardous Syntheses | Replacing hazardous bases or solvents with safer alternatives; for example, using dimethyl sulfoxide (B87167) (DMSO) which has been shown to be effective for similar reactions. researchgate.netresearchgate.net |
| Renewable Feedstocks | Investigating bio-based routes to obtain the butynol or chlorophenol precursors. kit.edu |
| Catalysis | Using copper catalysts for coupling reactions or enzymatic methods for stereoselective synthesis. researchgate.netamanote.com |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The functional groups of this compound—a secondary alcohol, an internal alkyne, and a chlorophenoxy group—offer multiple sites for chemical modification. Future research will heavily focus on developing novel catalytic systems that can achieve high selectivity for transformations at a specific site.
For instance, catalysts are being developed for the selective hydrogenation of the alkyne to either an alkene or an alkane, or for the selective oxidation of the secondary alcohol to a ketone. Homogeneous catalysis using ruthenium-pincer complexes, for example, has shown promise in the highly selective transformation of alcohols under mild conditions. dtu.dk The selectivity of these reactions can sometimes be tuned by modifying the steric and electronic properties of the catalyst's ligands. dtu.dk
Furthermore, copper-catalyzed reactions are well-established for transformations involving terminal alkynes, such as in aminomethylation or coupling reactions. researchgate.net While the alkyne in this compound is internal, research into novel catalysts could enable similar selective additions across the triple bond.
Table 2: Potential Catalytic Transformations for this compound
| Functional Group | Desired Transformation | Potential Catalytic System |
|---|---|---|
| Alkyne (C≡C) | Selective Hydrogenation to cis-Alkene | Lindlar's catalyst (heterogeneous) |
| Alkyne (C≡C) | Hydration to Ketone | Gold or Mercury-based catalysts |
| Secondary Alcohol (-OH) | Oxidation to Ketone | Ruthenium or Manganese-based catalysts (e.g., MnO₂). orgsyn.org |
| Secondary Alcohol (-OH) | Asymmetric Esterification | Chiral lipase (B570770) enzymes (enzymatic catalysis) |
Application of Chemoinformatic and Machine Learning Approaches in Compound Design and Synthesis
Chemoinformatics and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of synthetic routes from large datasets. nih.govnih.gov These computational tools are becoming indispensable for designing new compounds and accelerating their development. novartis.commdpi.com
For chlorophenoxy butynol compounds, ML models could be trained on existing chemical data to predict biological activities, toxicity, or physicochemical properties. This allows for the in silico screening of vast libraries of virtual compounds, prioritizing the most promising candidates for synthesis. The general workflow involves extracting chemical features (descriptors) from molecular structures, building a predictive model using an ML algorithm, and validating its performance. nih.govmdpi.com
Machine learning can also be applied to synthesis planning. By analyzing vast reaction databases, ML algorithms can suggest optimal reaction conditions, predict reaction yields, and even propose novel synthetic pathways that are more efficient or sustainable. nih.gov
Integration of Advanced Experimental and Computational Techniques for Deeper Insight
A synergistic approach combining advanced experimental techniques with high-level computational methods will be crucial for gaining a deeper understanding of chlorophenoxy butynol compounds.
Advanced Experimental Techniques : Techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are vital for unambiguous structure elucidation. Chiral separation techniques combined with circular dichroism would be essential for resolving and characterizing enantiomers, which is critical as different stereoisomers often exhibit different biological activities.
Advanced Computational Techniques : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its transition states. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological targets or solvent molecules. This integration of computational and experimental data provides a much richer understanding than either approach could alone.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chlorophenoxy)-3-butyn-2-OL, and how can intermediates be purified?
- Methodological Answer : A viable approach involves coupling 3-chlorophenol with propargyl alcohol derivatives under alkaline conditions. Catalytic hydrogenation (e.g., using ruthenium-based catalysts) can reduce alkynes to alkenes while preserving stereochemistry . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. For intermediates like 3-butyn-2-ol derivatives, ensure inert atmospheres to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection to assess purity (>95% threshold recommended) . Confirm structure via H/C NMR, focusing on the chlorophenoxy proton signals (δ 6.8–7.4 ppm) and the butyn-ol hydroxyl group (δ 1.5–2.5 ppm). Mass spectrometry (EI-MS) can validate molecular ion peaks (e.g., m/z 212.6 for [M+H]) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS classifications:
- Flammability (H226) : Store in flame-proof cabinets away from sparks.
- Acute toxicity (H300) : Use fume hoods and wear nitrile gloves.
- Aquatic toxicity (H412) : Dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) to test variables:
- Catalyst loading : Ruthenium catalysts (0.5–2 mol%) in tetrahydrofuran.
- Temperature : 60–80°C for optimal kinetic control.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of chlorophenol . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of alkoxide intermediates.
Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC values) for derivatives of this compound?
- Methodological Answer :
Replicate assays under standardized conditions (pH, temperature, cell lines).
Validate analytical methods (e.g., HPLC-UV vs. LC-MS) to rule out impurities.
Cross-reference with structural analogs (e.g., 3-(3-chlorophenyl)propanone derivatives) to identify structure-activity trends .
Q. What methodologies are recommended for assessing the ecological impact of this compound in aquatic systems?
- Methodological Answer :
- Acute toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay).
- Chronic toxicity : Use algal growth inhibition tests (OECD 201) to evaluate EC over 72 hours.
- Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask methods. Values >3 indicate potential bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
